Cas no 688782-75-4 ((2-amino-6-chloro-pyrimidin-4-yl)methanol)

(2-Amino-6-chloro-pyrimidin-4-yl)methanol is a versatile pyrimidine derivative with a hydroxylmethyl functional group at the 4-position, offering reactive sites for further chemical modifications. Its chloro and amino substituents enhance its utility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of nucleoside analogs and heterocyclic compounds. The compound’s structural features facilitate selective functionalization, making it valuable for constructing complex molecular frameworks. High purity grades are available to ensure consistency in research and industrial applications. Its stability under controlled conditions and compatibility with common organic reactions further underscore its practicality in synthetic chemistry.
(2-amino-6-chloro-pyrimidin-4-yl)methanol structure
688782-75-4 structure
Product Name:(2-amino-6-chloro-pyrimidin-4-yl)methanol
CAS No:688782-75-4
MF:C5H6ClN3O
MW:159.573639392853
CID:2129264
PubChem ID:17979299
Update Time:2025-10-23

(2-amino-6-chloro-pyrimidin-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-6-chloro-4-Pyrimidinemethanol
    • (2-amino-6-chloro-pyrimidin-4-yl)methanol
    • 688782-75-4
    • EN300-7652519
    • DB-346858
    • (2-Amino-6-chloropyrimidin-4-yl)methanol
    • OXNCJDVMZXVRRY-UHFFFAOYSA-N
    • SCHEMBL2876986
    • Inchi: 1S/C5H6ClN3O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H2,7,8,9)
    • InChI Key: OXNCJDVMZXVRRY-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CO)=NC(N)=N1

Computed Properties

  • Exact Mass: 159.0199395g/mol
  • Monoisotopic Mass: 159.0199395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 72Ų

(2-amino-6-chloro-pyrimidin-4-yl)methanol Pricemore >>

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(2-amino-6-chloro-pyrimidin-4-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:688782-75-4)(2-amino-6-chloro-pyrimidin-4-yl)methanol
Order Number:A1089667
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:59
Price ($):1390.0
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Additional information on (2-amino-6-chloro-pyrimidin-4-yl)methanol

Introduction to (2-amino-6-chloro-pyrimidin-4-yl)methanol (CAS No. 688782-75-4)

(2-amino-6-chloro-pyrimidin-4-yl)methanol, with the CAS number 688782-75-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This pyrimidine derivative has garnered attention due to its versatile structural framework and potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways.

The compound features a pyrimidine core substituted with an amino group at the 2-position, a chloro group at the 6-position, and a hydroxymethyl group at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate in synthetic chemistry, enabling the construction of more complex molecules through nucleophilic substitution reactions, condensation reactions, and other organic transformations.

In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their ability to interact with biological targets such as enzymes and receptors. The presence of both basic and acidic functional groups in (2-amino-6-chloro-pyrimidin-4-yl)methanol allows for fine-tuning of physicochemical properties, which is crucial for optimizing drug-like characteristics such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of this compound is its potential utility in the development of antiviral and anticancer agents. Pyrimidine-based molecules have been extensively studied for their activity against viruses like HIV and hepatitis C, as well as for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The structural features of (2-amino-6-chloro-pyrimidin-4-yl)methanol make it a promising candidate for further exploration in these therapeutic areas.

Recent studies have demonstrated the compound's efficacy in inhibiting specific enzymes that are overexpressed in tumor cells. For instance, research has shown that derivatives of this compound can effectively block the activity of tyrosine kinases, which are critical mediators of signal transduction pathways that drive cell growth and survival. By targeting these kinases, (2-amino-6-chloro-pyrimidin-4-yl)methanol and its analogs may offer a novel approach to cancer therapy.

Moreover, the compound's chloro substituent at the 6-position provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups, expanding the structural diversity of potential drug candidates. Such modifications can enhance binding affinity to biological targets and improve overall pharmacological activity.

The hydroxymethyl group at the 4-position also plays a crucial role in determining the reactivity and properties of (2-amino-6-chloro-pyrimidin-4-yl)methanol. This group can participate in hydrogen bonding interactions, influencing both the solubility and binding affinity of the compound. Additionally, it can serve as a precursor for more complex functionalities through oxidation or reduction reactions.

In academic research, (2-amino-6-chloro-pyrimidin-4-yl)methanol has been employed as a key building block in synthesizing novel heterocyclic compounds. Its pyrimidine scaffold is particularly useful for constructing tricyclic or polycyclic architectures, which are often associated with enhanced biological activity. Researchers have leveraged this compound to develop inhibitors targeting diseases ranging from infectious disorders to metabolic conditions.

The synthesis of (2-amino-6-chloro-pyrimidin-4-yl)methanol typically involves multi-step organic transformations starting from commercially available precursors such as malononitrile or guanidine derivatives. The chlorination step is often performed using reagents like phosphorus oxychloride or thionyl chloride, while the introduction of the amino group can be achieved through reductive amination or nucleophilic substitution reactions.

One notable advantage of this compound is its stability under various reaction conditions, making it suitable for large-scale synthesis without significant degradation. This stability is attributed to the robustness of the pyrimidine ring and the electronic effects provided by substituents such as chlorine and hydroxymethyl groups. These properties ensure consistent yields and purity levels essential for pharmaceutical applications.

From a computational chemistry perspective, (2-amino-6-chloro-pyrimidin-4-yl)methanol has been studied using density functional theory (DFT) and molecular dynamics simulations to understand its interactions with biological targets. These studies have provided valuable insights into how structural modifications can influence binding affinity and specificity. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The future prospects for (2-amino-6-chloro-pyrimidin-4-yl)methanol are promising, with ongoing research exploring its potential in personalized medicine and targeted therapy strategies. By integrating structural biology data with synthetic chemistry innovations, scientists aim to develop next-generation therapeutics that are more effective and better tolerated by patients.

In conclusion, (2-amino-6-chloro-pyrimidin-4-yl)methanol (CAS No. 688782-75-4) represents a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable diverse synthetic applications while offering opportunities for designing novel therapeutic agents against various diseases.

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Amadis Chemical Company Limited
(CAS:688782-75-4)(2-amino-6-chloro-pyrimidin-4-yl)methanol
A1089667
Purity:99%
Quantity:1g
Price ($):1390.0
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